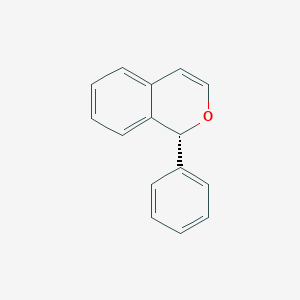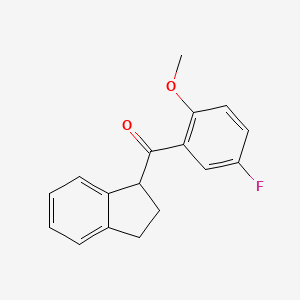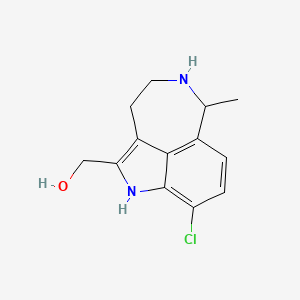![molecular formula C28H38Cl3N3O3S B14175813 Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- include:
- N-((4-(dimethylamino)phenyl)(pentanoylamino)methyl)pentanamide
- N-((4-methoxyphenyl)(pentanoylamino)methyl)pentanamide
- N-((4-bromophenyl)(pentanoylamino)methyl)pentanamide .
Uniqueness
The uniqueness of Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C28H38Cl3N3O3S |
|---|---|
Peso molecular |
603.0 g/mol |
Nombre IUPAC |
N-[[4-[dimethylamino(phenyl)methyl]cyclohexyl]methyl]-5-[methyl-(2,4,6-trichlorophenyl)sulfonylamino]pentanamide |
InChI |
InChI=1S/C28H38Cl3N3O3S/c1-33(2)27(21-9-5-4-6-10-21)22-14-12-20(13-15-22)19-32-26(35)11-7-8-16-34(3)38(36,37)28-24(30)17-23(29)18-25(28)31/h4-6,9-10,17-18,20,22,27H,7-8,11-16,19H2,1-3H3,(H,32,35) |
Clave InChI |
OCUFPGQREDURLA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(C1CCC(CC1)CNC(=O)CCCCN(C)S(=O)(=O)C2=C(C=C(C=C2Cl)Cl)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


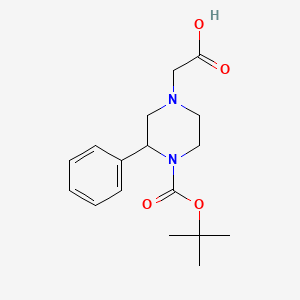
![2,6-Bis[(4-aminoanilino)methyl]-4-methylphenol](/img/structure/B14175741.png)
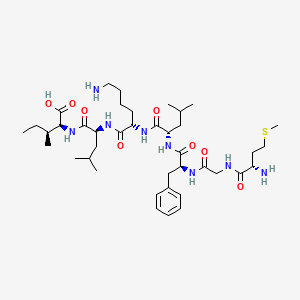
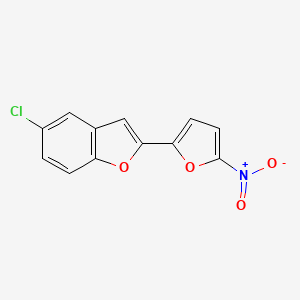
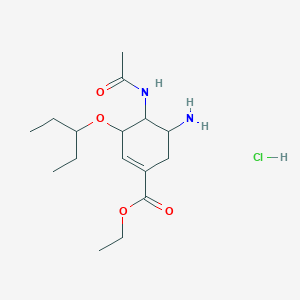
![(3S,5R)-6-[(4-methoxyphenyl)methoxy]-3,5-dimethylhexan-2-one](/img/structure/B14175762.png)

![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)
